molecular formula C8H5N3S B13925011 6-amino-7-Benzothiazolecarbonitrile

6-amino-7-Benzothiazolecarbonitrile

Cat. No.: B13925011
M. Wt: 175.21 g/mol
InChI Key: QEMNKQSSPKQUHL-UHFFFAOYSA-N
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Description

6-Amino-7-Benzothiazolecarbonitrile is a heterocyclic compound with the molecular formula C8H5N3S. It is known for its unique structure, which includes a benzothiazole ring substituted with an amino group and a nitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-7-Benzothiazolecarbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzenethiol with cyanogen bromide under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol, at a temperature range of 50-70°C. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically obtained through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions

6-Amino-7-Benzothiazolecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Amino-7-Benzothiazolecarbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes and pigments

Mechanism of Action

The mechanism of action of 6-Amino-7-Benzothiazolecarbonitrile involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

6-Amino-7-Benzothiazolecarbonitrile can be compared with other benzothiazole derivatives, such as:

  • 6-Amino-2-cyanobenzothiazole
  • 2-Amino-6-methylbenzothiazole
  • 6-Aminobenzothiazole

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and selectivity .

Properties

Molecular Formula

C8H5N3S

Molecular Weight

175.21 g/mol

IUPAC Name

6-amino-1,3-benzothiazole-7-carbonitrile

InChI

InChI=1S/C8H5N3S/c9-3-5-6(10)1-2-7-8(5)12-4-11-7/h1-2,4H,10H2

InChI Key

QEMNKQSSPKQUHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1N)C#N)SC=N2

Origin of Product

United States

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